3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.
Introduction of Sulfanyl Group: The quinoxaline derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities of the quinoxaline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies to understand the interaction of quinoxaline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The quinoxaline moiety can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-2-carboxylic acid share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidine-1-carboxylic acid and piperidine-1-carboxamide are structurally related and have similar chemical properties.
Uniqueness
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the quinoxaline and piperidine moieties linked by a sulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 3-quinoxalin-2-ylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-6-7-13(12-21)24-16-11-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,11,13H,6-7,10,12H2,1-3H3 |
InChI Key |
DNPJCMHNWACNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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